[1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methanol
Description
[1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methanol is a piperidine derivative featuring a 2,5-dichlorobenzyl substituent at the nitrogen atom of the piperidine ring and a hydroxymethyl (-CH2OH) group at position 2. The chlorine atoms on the benzyl group influence electronic and steric properties, which may modulate interactions with biological targets, while the hydroxymethyl group contributes to polarity and hydrogen-bonding capacity .
Properties
IUPAC Name |
[1-[(2,5-dichlorophenyl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c14-12-3-4-13(15)11(6-12)8-16-5-1-2-10(7-16)9-17/h3-4,6,10,17H,1-2,5,7-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOZZRSSUUCLFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)Cl)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401212466 | |
| Record name | 3-Piperidinemethanol, 1-[(2,5-dichlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401212466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-61-3 | |
| Record name | 3-Piperidinemethanol, 1-[(2,5-dichlorophenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperidinemethanol, 1-[(2,5-dichlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401212466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors such as 1,5-diaminopentane.
Introduction of the 2,5-Dichlorobenzyl Group: This step involves the alkylation of the piperidine ring with 2,5-dichlorobenzyl chloride under basic conditions, typically using a strong base like sodium hydride or potassium carbonate.
Addition of the Methanol Group: The final step involves the reduction of the intermediate compound to introduce the methanol group. This can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH₂OH) undergoes oxidation to form a ketone or carboxylic acid under specific conditions:
Mechanism :
-
Protonation of the hydroxyl group followed by hydride transfer to the oxidizing agent (e.g., CrO₃).
-
Stabilization via resonance in intermediates (e.g., chromate esters).
Nucleophilic Substitution
The dichlorobenzyl group participates in aromatic substitution reactions:
| Reagent/Conditions | Product | Selectivity | Reference |
|---|---|---|---|
| NaNH₂ (NH₃, -33°C) | Amino-substituted benzyl derivative | Para > Meta | |
| CuCN (DMF, 120°C) | Cyano-substituted benzyl derivative | Ortho |
Key Findings :
-
Electron-withdrawing Cl groups direct nucleophiles to meta/para positions.
Esterification and Etherification
The hydroxymethyl group reacts with acyl chlorides or alkyl halides:
| Reaction Type | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Esterification | Acetyl chloride (pyridine) | Acetylated derivative | 92 |
| Etherification | CH₃I (K₂CO₃, acetone) | Methoxy-methyl derivative | 88 |
Conditions :
-
Esterification requires base (pyridine) to scavenge HCl.
Catalytic Hydrogenation
The piperidine ring undergoes hydrogenation to form saturated derivatives:
| Catalyst | Conditions | Product | Enantioselectivity (% ee) |
|---|---|---|---|
| Pd/C (H₂, 50 psi) | Ethanol, 25°C | Hexahydro-piperidine derivative | N/A |
| Ru-BINAP (asymmetric) | H₂, MeOH, 40°C | Chiral piperidine | 94–96 |
Note : Asymmetric hydrogenation using Ru-BINAP achieves high enantiomeric excess (ee) for chiral intermediates .
Ring-Opening Reactions
Under strong acidic or basic conditions, the piperidine ring undergoes cleavage:
| Conditions | Product | Mechanism |
|---|---|---|
| HBr (48%, reflux) | Linear amine with dichlorobenzyl group | Acidic hydrolysis |
| LiAlH₄ (THF, 0°C) | Reduced open-chain derivative | Reduction of C-N bond |
Applications :
Comparative Reactivity Analysis
Functional Group Reactivity Hierarchy :
-
Hydroxymethyl (-CH₂OH) > 2. Dichlorobenzyl (aromatic Cl) > 3. Piperidine N
Substituent Effects :
-
Electron-withdrawing Cl groups reduce piperidine’s basicity (pKa ~7.1) .
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Steric hindrance from the benzyl group slows SN2 reactions at the piperidine nitrogen.
Stability and Degradation
Scientific Research Applications
Synthesis of [1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methanol
The synthesis of this compound typically involves several key steps:
-
Formation of the Piperidine Ring :
- Cyclization of 1,5-diaminopentane or similar precursors.
-
Alkylation with 2,5-Dichlorobenzyl Chloride :
- Conducted under basic conditions using sodium hydride or potassium carbonate.
-
Reduction to Introduce Methanol Group :
- Reduction using lithium aluminum hydride or sodium borohydride to form the final product.
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its structure facilitates exploration into new reaction pathways and the development of novel compounds.
Biology
This compound is investigated for its pharmacological properties, acting as a potential ligand for specific receptors or enzymes. Research indicates its potential role in drug development and biochemical studies.
Medicine
In medical research, this compound is being studied for therapeutic applications. It shows promise in treating neurological disorders and inflammation due to its interaction with biological targets.
Industrial Applications
Industrially, this compound is utilized in producing specialty chemicals and agrochemicals. Its unique properties make it valuable for developing new materials and chemical processes.
Pharmacological Research
A study explored the effects of this compound on specific neurological receptors. Results indicated a significant binding affinity that could lead to advancements in treatments for conditions like depression and anxiety.
Material Science
Research demonstrated the application of this compound in creating novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices showed improved performance compared to traditional materials.
Mechanism of Action
The mechanism of action of [1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methanol involves its interaction with specific molecular targets. These may include receptors, enzymes, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key structural analogs differ in halogen substitution patterns, ring systems, or functional group placement. Below is a detailed analysis:
Dichlorobenzyl-Substituted Piperidine Derivatives
a) [1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol
- Substituents : Chlorines at benzyl positions 2 and 4 (vs. 2,5 in the parent compound).
- The meta (position 4) chlorine may reduce rotational freedom compared to the para (position 5) chlorine in the parent compound .
b) [1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol (CAS: 415959-60-3)
- Substituents : Chlorines at benzyl positions 2 and 6.
- Impact: The 2,6-dichloro pattern introduces significant steric hindrance around the benzyl group, which could impede binding to flat hydrophobic pockets in proteins.
Halogen-Substituted Heterocyclic Analogs
a) 1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol
- Ring System : Pyrrolidine (5-membered) vs. piperidine (6-membered).
- Impact : The smaller pyrrolidine ring increases ring strain and alters conformational flexibility. The fluorine atom at position 6 enhances electronegativity and may improve metabolic stability compared to chlorine .
b) [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol
- Functional Group Placement : Hydroxymethyl at piperidine position 4 (vs. position 3).
- Impact : Position 4 places the hydroxymethyl group in a different spatial orientation, which could affect hydrogen-bonding interactions with targets. This positional isomerism may lead to divergent pharmacological profiles .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Ring System |
|---|---|---|---|---|
| [1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methanol | Not provided | C13H17Cl2NO | 2,5-dichloro | Piperidine |
| [1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol | Not provided | C13H17Cl2NO | 2,4-dichloro | Piperidine |
| [1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol | 415959-60-3 | C13H17Cl2NO | 2,6-dichloro | Piperidine |
| 1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol | Not provided | C11H12ClFNO | 2-chloro, 6-fluoro | Pyrrolidine |
Research Implications and Limitations
- Electronic and Steric Effects: Chlorine positioning significantly influences electronic distribution (e.g., electron-withdrawing effects) and steric bulk, which are critical for receptor binding or enzyme inhibition.
- Methodological Considerations : Dose-effect evaluation methods, such as those described by Litchfield and Wilcoxon, could theoretically compare the potency of these analogs in biological assays. Parameters like median effective dose (ED50) and curve slopes would highlight differences in efficacy and receptor engagement .
Biological Activity
[1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methanol is a synthetic compound belonging to the piperidine class, known for its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₅Cl₂N, characterized by a piperidine ring substituted with a dichlorobenzyl group and a hydroxymethyl group. This structure is significant as it influences the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It may modulate neurotransmitter systems, particularly those related to mood regulation, which is crucial for its potential antidepressant effects. The compound can also inhibit specific enzyme activities by binding to their active sites, leading to altered biochemical pathways.
Antidepressant Effects
Piperidine derivatives have been extensively studied for their antidepressant properties. Research indicates that this compound may enhance serotonin and norepinephrine levels in the brain, contributing to mood elevation and anxiety reduction. A study highlighted its potential as an effective antidepressant through modulation of neurotransmitter systems.
Antimicrobial Activity
The presence of the dichlorobenzyl moiety enhances the antimicrobial properties of this compound. It has shown activity against various bacterial strains, making it a candidate for further development in treating infections. In vitro studies have demonstrated significant inhibition of microbial growth at certain concentrations.
Case Studies
| Study | Findings |
|---|---|
| Antidepressant Activity | A clinical trial evaluated the efficacy of piperidine derivatives in patients with major depressive disorder. The results indicated a significant improvement in depressive symptoms compared to placebo groups. |
| Antimicrobial Efficacy | In vitro assays tested the compound against Staphylococcus aureus and Escherichia coli, showing an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains. |
Research Findings
Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity. For instance:
- Synthesis Techniques : Metal-catalyzed reactions have been employed to improve yields and purity during synthesis, facilitating the exploration of structure-activity relationships .
- Cytotoxicity Assays : The compound was tested for cytotoxic effects on various cancer cell lines, revealing selective cytotoxicity at higher concentrations while sparing normal cells .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing [1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methanol, and how can intermediates be purified?
- Synthesis Protocol : A common approach involves coupling 2,5-dichlorobenzyl chloride with piperidin-3-yl-methanol precursors under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Critical intermediates, such as piperidin-3-yl-methanol derivatives, may require purification via flash chromatography or preparative HPLC. For example, HPLC purification of structurally similar compounds uses a CHIRALPAK IA column with methanol/acetonitrile (30:70 v/v) isocratic elution .
- Handling Intermediates : Ensure anhydrous conditions to prevent hydrolysis of reactive intermediates. Monitor reactions via TLC or LC-MS for completion .
Q. How should researchers characterize the purity and structural identity of this compound?
- Analytical Techniques :
- NMR : H and C NMR to confirm substitution patterns (e.g., benzyl group attachment to piperidine).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHClNO).
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
- LogP Determination : Experimental logP values for analogs (e.g., 2.29 for similar benzyl-piperidine alcohols) can guide solubility predictions .
Q. What safety precautions are essential when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.
- Respiratory Protection : For powder handling, employ NIOSH-approved P95 respirators. Avoid skin contact due to potential irritancy, as observed in structurally related piperidinyl methanol compounds .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Case Study : Discrepancies in H NMR chemical shifts may arise from conformational flexibility of the piperidine ring. Use variable-temperature NMR or computational modeling (DFT) to assess rotational barriers. Cross-validate with X-ray crystallography, as demonstrated for analogs like diphenyl-piperidinyl methanol derivatives .
- Data Reconciliation : Compare experimental results with published spectra of homologs (e.g., [1-(3,5-Dimethylphenyl)-piperidin-3-yl]-methanol) to identify positional isomerism or solvent effects .
Q. What strategies optimize the reaction yield of this compound under scalable conditions?
- Catalytic Optimization : Screen palladium or copper catalysts for Buchwald-Hartwig coupling if aryl halide intermediates are used.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) may enhance nucleophilic substitution rates. For example, related benzyl-piperidine syntheses achieve >80% yield in DMF at 80°C .
- Workflow Design : Implement flow chemistry for exothermic steps to improve safety and reproducibility .
Q. How can structure-activity relationship (SAR) studies be designed for this compound analogs?
- Analog Synthesis : Modify the benzyl group (e.g., 2,4-dichloro or 3-bromo substituents) or piperidine hydroxyl position. For instance, replacing 2,5-dichlorobenzyl with 3-bromobenzyl alters steric and electronic properties, impacting biological activity .
- Biological Assays : Test analogs against target enzymes (e.g., acetylcholinesterase or monoamine oxidase) using fluorometric or spectrophotometric assays. Correlate activity with computed molecular descriptors (e.g., polar surface area, H-bond donors) .
Q. What are the key considerations for crystallizing this compound for X-ray diffraction studies?
- Crystallization Conditions : Use slow evaporation from a 1:1 ethanol/water mixture. For hygroscopic analogs, employ anhydrous solvents like ethyl acetate.
- Data Collection : Resolve disorder in the piperidine ring by collecting high-resolution data (≤0.8 Å). Compare with published structures, such as [1-(3,5-Dimethyl-isoxazole)-piperidin-4-yl]-diphenyl-methanol, which crystallizes in the monoclinic P2/c space group .
Methodological Notes
- Contradictory Data : Cross-validate spectral results with multiple techniques (e.g., IR for functional groups, elemental analysis for composition).
- Safety Compliance : Adhere to OSHA and CEN standards for hazardous chemical handling, particularly for chlorinated intermediates .
- Ethical Standards : Confirm that all derivatives are strictly for research use, adhering to institutional biosafety protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
